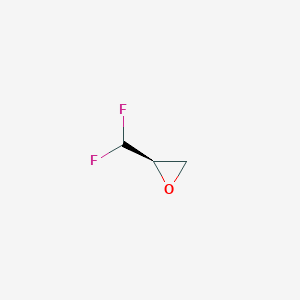

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole, also known as BMDO, is a chemical compound that has been the subject of extensive research in recent years. It is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its ring structure. BMDO has been shown to have a number of potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Applications De Recherche Scientifique

Synthetic Chemistry Applications : 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole and its analogues are primarily used in synthetic chemistry for creating complex organic compounds. Patil and Luzzio (2016) demonstrated the use of 2-(halomethyl)-4,5-diphenyloxazoles, including the bromomethyl analogue, for synthetic elaboration at the 2-position. This is useful in the C-alkylation of stabilized carbanions and synthesis of compounds like Oxaprozin (Patil & Luzzio, 2016).

Catalysis and Polymerization : The compound is also significant in the field of catalysis and polymerization. Research by Ochędzan-Siodłak et al. (2021) on vanadium complexes using methyl substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles as ligands indicates its role in ethylene polymerization and ethylene-norbornene copolymerization (Ochędzan-Siodłak et al., 2021).

Material Science and Corrosion Inhibition : In material science, particularly in corrosion inhibition, Rahmani et al. (2019) studied a novel triazole derivative with 4,5-dihydro-1,3-oxazole as an anti-corrosion agent for mild steel in acidic environments. The derivative was found to be highly effective as a corrosion inhibitor (Rahmani et al., 2019).

Pharmaceutical Synthesis : Although excluding direct drug use and dosage, it's worth noting the role of this compound in the synthesis of pharmaceutical intermediates. For example, Swaleh and Liebscher (2002) described a novel strategy for synthesizing polyhydroxypiperidines using 2-bromo-3-(bromomethyl)oxazoles, contributing to the final piperidine ring in the synthesis of iminoglycitols (Swaleh & Liebscher, 2002).

Mécanisme D'action

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) of a compound can greatly affect its bioavailability and therapeutic effect. These properties can vary greatly depending on the specific structure of the compound and its interactions with the body .

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is active. These factors can influence the stability, efficacy, and action of the compound .

Propriétés

IUPAC Name |

5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c1-4-2-5(3-6)8-7-4/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOIJSYGUFRXPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2581057.png)

![tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2581060.png)

![ethyl 2-(2H-chromene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581063.png)

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2581069.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-nitrophenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2581070.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2581073.png)